(4S,4'S)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole]
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Overview
Description
(4S,4’S)-2,2’-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole] is a chiral compound with potential applications in various fields, including medical, environmental, and industrial research. This compound is characterized by its unique structure, which includes a cyclopentylidene bridge connecting two oxazole rings, each substituted with a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole] typically involves the reaction of cyclopentanone with 4-phenyloxazole under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of (4S,4’S)-2,2’-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole] may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further optimize the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
(4S,4’S)-2,2’-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to yield reduced oxazole products.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like THF or diethyl ether.
Substitution: Bromine, nitric acid; reactions are conducted under controlled conditions to ensure selective substitution.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different applications.
Scientific Research Applications
(4S,4’S)-2,2’-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole] has a wide range of scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (4S,4’S)-2,2’-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (4S,4’S)-2,2’-Cyclohexylidenebis[4,5-dihydro-4-phenyloxazole]
- (4S,4’S)-2,2’-Cyclopropylidenebis[4,5-dihydro-4-phenyloxazole]
Uniqueness
(4S,4’S)-2,2’-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole] is unique due to its cyclopentylidene bridge, which imparts distinct steric and electronic properties compared to its cyclohexylidene and cyclopropylidene analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various research and industrial applications.
Properties
IUPAC Name |
(4S)-4-phenyl-2-[1-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c1-3-9-17(10-4-1)19-15-26-21(24-19)23(13-7-8-14-23)22-25-20(16-27-22)18-11-5-2-6-12-18/h1-6,9-12,19-20H,7-8,13-16H2/t19-,20-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPYVXKTMXQMID-WOJBJXKFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=NC(CO2)C3=CC=CC=C3)C4=NC(CO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)(C2=N[C@H](CO2)C3=CC=CC=C3)C4=N[C@H](CO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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